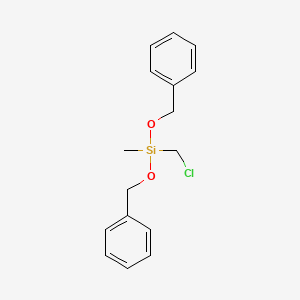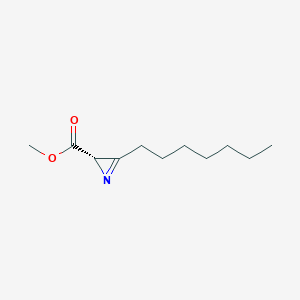
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a heptyl side chain and a methyl ester functional group. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an appropriate alkene with a nitrene source, such as an azide or an iminoiodinane, under thermal or photochemical conditions. The reaction conditions often require the use of a solvent like dichloromethane or toluene and may involve catalysts such as copper or rhodium complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety due to the high reactivity of the intermediates. The use of flow chemistry allows for the efficient production of aziridines with high purity and yield.
化学反応の分析
Types of Reactions
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Conducted in non-polar solvents like dichloromethane at low temperatures to prevent over-oxidation.
Reduction: Performed in ether solvents under an inert atmosphere to avoid moisture and air sensitivity.
Major Products Formed
Substituted Amines: Formed from nucleophilic ring-opening reactions.
Aziridine N-oxides: Resulting from oxidation reactions.
Amines: Produced from reduction reactions.
科学的研究の応用
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl (2S)-3-heptyl-2H-azirene-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (2S)-3-pentyl-2H-azirene-2-carboxylate: Similar structure with a pentyl side chain instead of a heptyl side chain.
Methyl (2S)-3-heptyl-2H-aziridine-2-carboxylate: Similar structure but with an aziridine ring instead of an azirene ring.
Uniqueness
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is unique due to its specific combination of a heptyl side chain and a methyl ester functional group, which imparts distinct reactivity and properties compared to other aziridines. Its unique structure makes it a valuable intermediate in the synthesis of specialized organic compounds.
特性
CAS番号 |
169889-25-2 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
methyl (2S)-3-heptyl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-7-8-9-10(12-9)11(13)14-2/h10H,3-8H2,1-2H3/t10-/m0/s1 |
InChIキー |
OACZVQISVIZSLC-JTQLQIEISA-N |
異性体SMILES |
CCCCCCCC1=N[C@@H]1C(=O)OC |
正規SMILES |
CCCCCCCC1=NC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
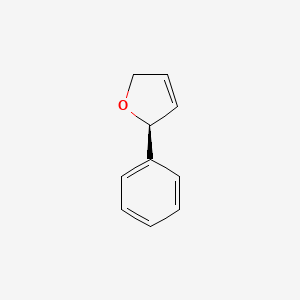
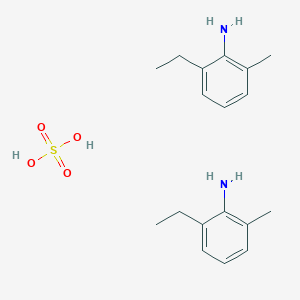
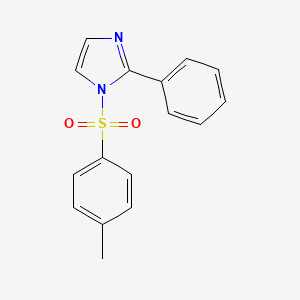
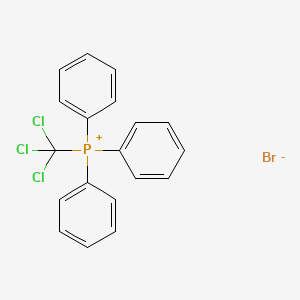
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
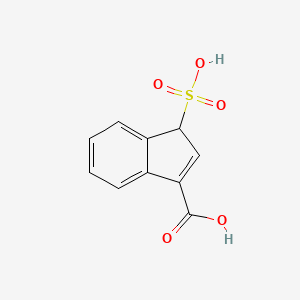

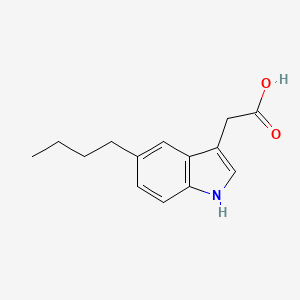
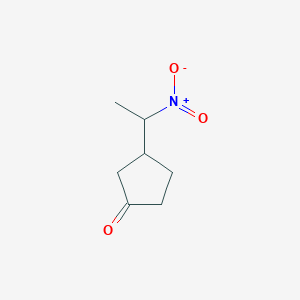
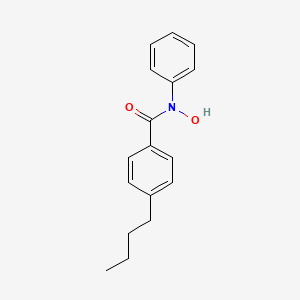
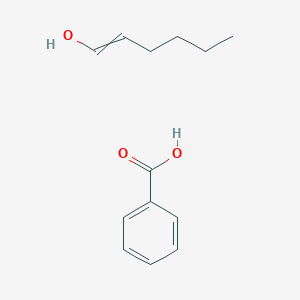
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
